4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-chloro-5,7-dimethyl-2H-chromen-2-one
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Overview
Description
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a chromene backbone, a kind of oxygen-containing heterocycle . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a dioxole ring, which is a type of ether.
Molecular Structure Analysis
The compound contains several functional groups, including a chromen-2-one moiety, a piperazine ring, and a dioxole ring. These groups could potentially influence the compound’s reactivity and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the chromen-2-one, piperazine, and dioxole groups in this compound could influence properties such as solubility, melting point, and stability .Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine derivatives are a prominent class of compounds widely studied for their diverse pharmacological properties. These entities often serve as key scaffolds or functional groups in the development of new therapeutic agents. For example, compounds like "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)" are explored for their potential in treating conditions such as insomnia by acting as orexin receptor antagonists. The detailed study of their disposition and metabolism in humans is crucial for understanding their pharmacokinetic profiles and safety aspects (Renzulli et al., 2011).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of these compounds is vital for their development into safe and effective drugs. Research often focuses on how these compounds are absorbed, metabolized, and excreted in the human body. For instance, studies on venetoclax, a B-cell lymphoma-2 inhibitor, provide insight into its extensive hepatic metabolism, highlighting the importance of enzymes like cytochrome P450 in processing these drugs (Liu et al., 2017).
Research on Specific Pharmacological Effects
Investigations into the pharmacological effects of piperazine derivatives also extend to their impact on specific receptors or biological pathways. For example, studies on compounds like "5-Hydroxytryptamine1A receptor occupancy by novel full antagonist 2-[4-[4-(7-chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide" contribute to our understanding of how these compounds can modulate receptor activity, offering potential therapeutic benefits for anxiety and mood disorders (Rabiner et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-6-chloro-5,7-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-15-9-21-23(16(2)24(15)25)18(11-22(28)31-21)13-27-7-5-26(6-8-27)12-17-3-4-19-20(10-17)30-14-29-19/h3-4,9-11H,5-8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCIAHQTUJRQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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